Cas no 1806769-30-1 (Methyl 6-(chloromethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-carboxylate)

Methyl 6-(chloromethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-carboxylate is a fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its structure features multiple functional groups, including chloromethyl, difluoromethyl, and trifluoromethoxy substituents, which enhance its reactivity and versatility as an intermediate. The presence of fluorine atoms contributes to improved metabolic stability and bioavailability in target compounds. This compound is particularly valuable in the development of bioactive molecules due to its ability to facilitate selective modifications. Its high purity and well-defined synthetic pathway make it a reliable choice for research and industrial applications requiring precise fluorinated building blocks.
Methyl 6-(chloromethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-carboxylate structure
1806769-30-1 structure
商品名:Methyl 6-(chloromethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-carboxylate
CAS番号:1806769-30-1
MF:C10H7ClF5NO3
メガワット:319.612499475479
CID:4844551

Methyl 6-(chloromethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 6-(chloromethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-carboxylate
    • インチ: 1S/C10H7ClF5NO3/c1-19-9(18)5-2-4(3-11)17-8(6(5)7(12)13)20-10(14,15)16/h2,7H,3H2,1H3
    • InChIKey: IXTBAKWJZAJIOZ-UHFFFAOYSA-N
    • ほほえんだ: ClCC1=CC(C(=O)OC)=C(C(F)F)C(=N1)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 9
  • 重原子数: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 341
  • トポロジー分子極性表面積: 48.4
  • 疎水性パラメータ計算基準値(XlogP): 3.3

Methyl 6-(chloromethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029080571-1g
Methyl 6-(chloromethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-carboxylate
1806769-30-1 97%
1g
$1,519.80 2022-03-31

Methyl 6-(chloromethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-carboxylate 関連文献

Methyl 6-(chloromethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-carboxylateに関する追加情報

Methyl 6-(chloromethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-carboxylate (CAS No. 1806769-30-1): An Overview

Methyl 6-(chloromethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-carboxylate (CAS No. 1806769-30-1) is a novel and highly functionalized compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including a chloromethyl, difluoromethyl, and trifluoromethoxy substituents, exhibits a range of biological activities that make it a promising candidate for various therapeutic applications.

The chemical structure of Methyl 6-(chloromethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-carboxylate is composed of a pyridine ring with multiple functional groups attached. The presence of the chloromethyl group at the 6-position, the difluoromethyl group at the 3-position, and the trifluoromethoxy group at the 2-position imparts unique chemical and physical properties to this molecule. These functional groups are known to influence the compound's reactivity, stability, and biological activity, making it an attractive target for further investigation.

Recent studies have highlighted the potential of Methyl 6-(chloromethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-carboxylate in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties. The chloromethyl and difluoromethyl groups are believed to play a crucial role in modulating inflammatory pathways, while the trifluoromethoxy group enhances the compound's lipophilicity and cellular uptake.

In addition to its anti-inflammatory effects, Methyl 6-(chloromethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-carboxylate has also been investigated for its potential as an anticancer agent. Preclinical studies have demonstrated that this compound can selectively inhibit the growth of cancer cells while sparing normal cells. The mechanism of action is thought to involve the disruption of key signaling pathways involved in cell proliferation and survival.

The synthesis of Methyl 6-(chloromethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-carboxylate has been extensively studied in recent years. A common synthetic route involves the sequential introduction of the chloromethyl, difluoromethyl, and trifluoromethoxy groups onto a pyridine scaffold. This multi-step process requires careful control of reaction conditions to ensure high yields and purity of the final product. Advanced synthetic techniques such as transition-metal catalysis and organocatalysis have been employed to optimize the synthesis protocol.

The physicochemical properties of Methyl 6-(chloromethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-carboxylate have been thoroughly characterized using various analytical techniques. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and X-ray crystallography have provided detailed insights into its molecular structure and conformation. These data are crucial for understanding the compound's behavior in biological systems and for optimizing its pharmaceutical properties.

In terms of pharmacokinetics, Methyl 6-(chloromethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-carboxylate has shown favorable absorption, distribution, metabolism, and excretion (ADME) profiles in preclinical models. Its lipophilic nature facilitates good oral bioavailability, while its stability under physiological conditions ensures sustained therapeutic effects. However, further studies are needed to fully elucidate its pharmacokinetic behavior in humans.

The safety profile of Methyl 6-(chloromethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-carboxylate is an important consideration for its development as a therapeutic agent. Preclinical toxicology studies have indicated that this compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, comprehensive safety assessments will be required as part of clinical development to ensure its safety in human subjects.

In conclusion, Methyl 6-(chloromethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-carboxylate (CAS No. 1806769-30-1) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable physicochemical properties make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. Ongoing studies will continue to explore its full potential and pave the way for its potential use in clinical settings.

おすすめ記事

推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.